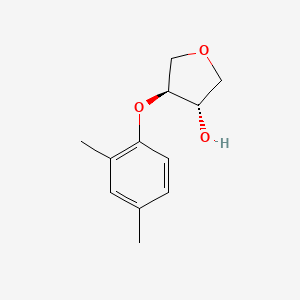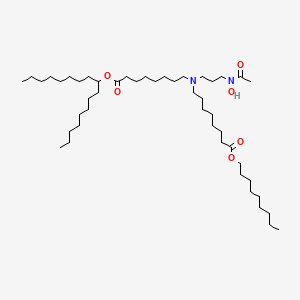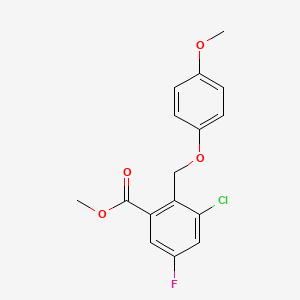
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with a 2,4-dimethylphenoxy group and a hydroxyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Phenoxy Group: The 2,4-dimethylphenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated tetrahydrofuran intermediate.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Phenol derivatives, halogenated intermediates.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The phenoxy group and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol: can be compared with other tetrahydrofuran derivatives and phenoxy-substituted compounds.
Tetrahydrofuran: A simple ether with a similar ring structure but lacking the phenoxy and hydroxyl groups.
Phenoxyethanol: Contains a phenoxy group but differs in the rest of the molecular structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tetrahydrofuran ring, phenoxy group, and hydroxyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3S,4S)-4-(2,4-dimethylphenoxy)oxolan-3-ol |
InChI |
InChI=1S/C12H16O3/c1-8-3-4-11(9(2)5-8)15-12-7-14-6-10(12)13/h3-5,10,12-13H,6-7H2,1-2H3/t10-,12-/m0/s1 |
Clé InChI |
QAKYPXWNBHPXSL-JQWIXIFHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O[C@H]2COC[C@@H]2O)C |
SMILES canonique |
CC1=CC(=C(C=C1)OC2COCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)



![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)
![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)

